ethyl N-[(2,4-dioxo-3,1-benzoxazin-1-yl)methyl]-N-methylcarbamate
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Overview
Description
Ethyl N-[(2,4-dioxo-3,1-benzoxazin-1-yl)methyl]-N-methylcarbamate is a synthetic organic compound that belongs to the class of benzoxazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(2,4-dioxo-3,1-benzoxazin-1-yl)methyl]-N-methylcarbamate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dioxo-3,1-benzoxazine with ethyl N-methylcarbamate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained between 25-50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(2,4-dioxo-3,1-benzoxazin-1-yl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl N-[(2,4-dioxo-3,1-benzoxazin-1-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Ethyl N-[(2,4-dioxo-3,1-benzoxazin-1-yl)methyl]-N-methylcarbamate can be compared with other benzoxazine derivatives such as:
Ethyl 2,4-dioxo-2H-1,3-benzoxazine-3(4H)-octanoate: Similar structure but different functional groups.
Methyl 2,4-dioxo-2H-1,3-benzoxazine-3(4H)-propanoate: Another benzoxazine derivative with a different alkyl chain length.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl N-[(2,4-dioxo-3,1-benzoxazin-1-yl)methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-3-19-12(17)14(2)8-15-10-7-5-4-6-9(10)11(16)20-13(15)18/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQFUIRLDZDYPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CN1C2=CC=CC=C2C(=O)OC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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